cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride
Description
cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride is a pyrrolidine derivative featuring two ethyl ester groups at the 2- and 5-positions of the five-membered saturated ring in a cis-configuration, paired with a hydrochloride salt.
Properties
IUPAC Name |
diethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFBLCQRNNJLX-KVZVIFLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](N1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162376-17-2 | |
| Record name | 2,5-diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride involves several steps. One common method starts with the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate . This intermediate can be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and DDQ for dehydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The primary application of cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride is as a precursor in synthesizing pyrrolo[1,2-b]pyridazines. These derivatives are being explored for their potential in treating:
- Cancer : Compounds derived from this precursor have shown cytotoxic effects on various cancer cell lines.
- Proliferative Disorders : The synthesized pyrrolo derivatives are investigated for efficacy against diseases characterized by uncontrolled cell growth.
Antibacterial Activity
Research indicates that derivatives synthesized from cis-Diethylpyrrolidine-2,5-dicarboxylate exhibit significant antibacterial properties. For example:
- Minimum Inhibitory Concentrations (MIC) : Some derivatives demonstrated MIC values as low as 3.7 μg/mL against Staphylococcus aureus, suggesting their potential as effective antibacterial agents.
Anti-inflammatory and Anticancer Properties
Studies have reported that diketopiperazines synthesized from this compound possess diverse biological activities, including anti-inflammatory and anticancer effects. The ability to modify the structure allows for the exploration of various therapeutic potentials.
Data Tables
| Application Area | Specific Use Cases | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Precursor for pyrrolo[1,2-b]pyridazines | Potential treatments for cancer and proliferative disorders |
| Antibacterial Activity | Synthesis of antibacterial derivatives | MIC values < 4 μg/mL against S. aureus |
| Anti-inflammatory | Diketopiperazine derivatives | Demonstrated significant anti-inflammatory activity |
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of pyrrolidine derivatives synthesized from cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride:
- Objective : To evaluate antibacterial efficacy against common bacterial strains.
- Results : Compounds exhibited notable activity with MIC values indicating strong potential as antibacterial agents.
Case Study 2: Anticancer Properties
Research into pyrrolo[1,2-b]pyridazine derivatives derived from this compound revealed:
- Objective : To assess cytotoxic effects on cancer cell lines.
- Results : Certain synthesized analogs showed significant cytotoxicity, indicating their potential for development into novel anticancer therapies.
Mechanism of Action
The mechanism of action of cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a precursor to pyrrolo[1,2-b]pyridazines, it may inhibit Janus kinase activity, thereby affecting cell proliferation and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyridine Derivatives (e.g., Benidipine, Felodipine, Nicardipine)
Structural Differences :
Dihydropyridines (DHPs) like benidipine hydrochloride (Fig. 1, ) and nicardipine hydrochloride () contain a 1,4-dihydropyridine core with ester substituents at the 3- and 5-positions. In contrast, the target compound features a fully saturated pyrrolidine ring. The aromaticity of DHPs contributes to their calcium channel-blocking activity, whereas the pyrrolidine’s saturated structure may alter biological target specificity .Functional Groups and Bioactivity :
DHPs often include nitroaryl groups (e.g., 3-nitrophenyl in benidipine) that enhance binding to L-type calcium channels. The absence of such groups in cis-diethylpyrrolidine-2,5-dicarboxylate hydrochloride suggests divergent pharmacological mechanisms. For example, felodipine (dimethyl-2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) exhibits vasodilatory effects due to its dihydropyridine core, which the pyrrolidine analog lacks .- Physicochemical Properties: The hydrochloride salt form improves water solubility in both DHPs and the target compound.
Piperidine Dicarboxylate Derivatives
Ring Size and Substituents :
Et₂ 4-keto-1-methyl-3:5(cis)-diethylpiperidine-3:5-dicarboxylate () shares the cis-diethyl ester configuration but incorporates a six-membered piperidine ring with a keto group. The pyrrolidine analog lacks the keto functionality, which could influence reactivity (e.g., susceptibility to oxidation) and intermolecular interactions .- Ring size differences (5- vs. 6-membered) may affect crystal packing and thermal stability .
Barnidipine Hydrochloride Impurities
Structural Analogies :
Impurity 2 in barnidipine hydrochloride, (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate (), combines a pyrrolidinyl moiety with a dihydropyridine core. This hybrid structure contrasts with the fully saturated pyrrolidine in the target compound, highlighting the impact of ring saturation on electronic properties and metabolic stability .Regulatory Considerations :
Impurities in pharmaceuticals like barnidipine are tightly controlled (<0.10% per ICH guidelines). While the target compound’s impurity profile is unspecified, similar analytical rigor would apply if it were a drug substance .
Comparative Data Table
Key Research Findings
Ester Group Impact : The cis-diethyl esters enhance lipophilicity compared to methyl or benzyl esters in DHPs, which could influence membrane permeability .
Salt Form Stability : Hydrochloride salts in piperidine/pyrrolidine derivatives improve crystallinity and shelf-life, critical for pharmaceutical formulation .
Biological Activity
Overview
cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 251.71 g/mol. It serves as a precursor in the synthesis of various biologically active compounds, particularly pyrrolo[1,2-b]pyridazines, which are being investigated for their potential therapeutic effects in treating proliferative disorders .
The biological activity of cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride primarily arises from its role as a precursor in medicinal chemistry. It is utilized in the synthesis of pyrrolo[1,2-b]pyridazines, which exhibit promising activity against various proliferative conditions. Its mechanism involves several biochemical pathways that lead to the formation of these active compounds.
Targeted Applications
- Proliferative Disorders : The synthesized pyrrolo derivatives are being explored for their efficacy against cancer and other diseases characterized by uncontrolled cell growth.
- Antibacterial Properties : Some derivatives of pyrrolidine compounds have shown antibacterial activity, suggesting potential applications in treating infections .
Research Findings
Recent studies have highlighted the significance of cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride in various biological contexts:
- Synthesis and Characterization : The compound has been characterized through various spectroscopic methods, confirming its structure and purity. For instance, NMR spectroscopy has been employed to elucidate the molecular structure and confirm the presence of functional groups relevant to its biological activity .
-
Biological Activity Assessment :
- Compounds derived from cis-Diethylpyrrolidine-2,5-dicarboxylate have demonstrated significant activity against bacterial strains such as Sarcina lutea and Staphylococcus aureus, indicating its potential as an antibacterial agent .
- The synthesis of diketopiperazines from this compound has been shown to yield products with diverse biological activities, including anti-inflammatory and anticancer properties .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of pyrrolidine derivatives, it was found that compounds synthesized from cis-Diethylpyrrolidine-2,5-dicarboxylate exhibited Minimum Inhibitory Concentrations (MIC) as low as 3.7 μg/mL against S. aureus, showcasing their potential as effective antibacterial agents .
Case Study 2: Anticancer Properties
Research into pyrrolo[1,2-b]pyridazine derivatives revealed that some synthesized analogs demonstrated cytotoxic effects on cancer cell lines, indicating that derivatives from cis-Diethylpyrrolidine-2,5-dicarboxylate could be developed into novel anticancer therapies .
Comparative Analysis
The table below summarizes key biological activities associated with cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride and its derivatives compared to other similar compounds.
| Compound | Biological Activity | MIC (μg/mL) | Notes |
|---|---|---|---|
| cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride | Antibacterial | 3.7 | Effective against S. aureus |
| Pyrrolo[1,2-b]pyridazine Derivatives | Anticancer | Varies | Cytotoxic effects observed in cancer cell lines |
| Other Pyrrolidine Derivatives | Antimicrobial & Anti-inflammatory | Varies | Diverse applications in medicinal chemistry |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride?
- Methodological Answer : A multi-step synthesis approach is typical, involving phosphorylation and formylation. For example, phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can activate carbonyl groups at 10–20°C, followed by reflux in 1,2-dichloroethane. Neutralization with sodium acetate and crystallization in ethyl acetate/water mixtures yields intermediates (e.g., 80% yield for ethyl α-cyano-5-formyl-2-pyrroleacrylate). Final hydrolysis with sodium hydroxide and acidification ensures carboxylate formation .
Q. Which spectroscopic techniques are essential for structural validation, and how are discrepancies in spectral data resolved?
- Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry and ester/amide linkages. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry validates molecular weight. Discrepancies in melting points or spectral peaks are resolved by cross-referencing with literature (e.g., pyrrole-2,5-dicarboxaldehyde’s m.p. 123–124°C ) and repeating recrystallization in toluene/charcoal to remove impurities .
Advanced Research Questions
Q. How can process-related impurities be systematically identified and quantified during synthesis?
- Methodological Answer : Employ HPLC with a C18 column and UV detection (e.g., 254 nm). Impurities like oxidized byproducts are synthesized via controlled oxidation (Jones reagent: CrO₃/H₂SO₄) and characterized by comparing retention times and spiking with reference standards. Quantify impurities using the formula: (L/D) × C × (rU/rS), where L is the labeled amount and rU/rS are peak responses .
Q. What strategies minimize diastereomer formation during esterification steps?
- Methodological Answer : Optimize solvent polarity (e.g., dichloroethane reduces racemization) and stoichiometry. Chiral auxiliaries or kinetic resolution during crystallization (e.g., ethanol-acetone mixtures) can enhance stereochemical purity. For dihydropyridines, maintaining anhydrous conditions and controlled pH during salt formation (HCl in dichloromethane) prevents epimerization .
Q. How do solvent systems influence polymorphic outcomes during crystallization?
- Methodological Answer : Solvent polarity dictates nucleation kinetics. Slow crystallization from toluene/water mixtures with activated charcoal yields thermodynamically stable polymorphs (e.g., monoclinic crystals confirmed by XRD). Sublimation in vacuo or recrystallization in ethanol-acetone (1:1) ensures phase purity, as evidenced by consistent melting points (e.g., 117–121°C vs. purified 123–124°C) .
Q. What computational approaches predict reactivity in esterification or cyclization steps?
- Methodological Answer : Density Functional Theory (DFT) models assess transition-state energies for esterification pathways. For MOF-based catalysis (e.g., luminescent frameworks), evaluate metal-ligand charge transfer to predict regioselectivity in cyclization. Experimental validation via kinetic studies (e.g., reflux time vs. yield) refines computational parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
